molecular formula C7H16Cl2N2O2 B1378699 2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride CAS No. 1461709-08-9

2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride

Cat. No. B1378699
M. Wt: 231.12 g/mol
InChI Key: RFUKYFMKVSWZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride” is a chemical compound with the CAS Number: 1461709-08-9 . It has a molecular weight of 231.12 and its IUPAC name is 2-(4-aminopiperidin-4-yl)acetic acid dihydrochloride . The compound is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for the compound is 1S/C7H14N2O2.2ClH/c8-7(5-6(10)11)1-3-9-4-2-7;;/h9H,1-5,8H2,(H,10,11);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.12 . It appears as a powder and is typically stored at room temperature .

Scientific Research Applications

  • Application Summary : “2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride” is used in the synthesis of a new series of 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1-yl)-acetic acid hydrazide .
  • Methods of Application : The compound was synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 . The structures were characterized by spectral data .
  • Results or Outcomes : The synthesized compounds were screened for in vitro antibacterial activity and antifungal activity. The compounds showed significant antibacterial activity and moderate antifungal activity . The data were further compared with structure-based investigations using docking studies with the crystal structure of oxidoreductase (1XDQ) protein organism: Escherichia coli for antibacterial activity and oxidoreductase (3QLS) protein, organism: Candida albicans for antifungal activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also provided, including recommendations for handling and storage, first-aid measures, and disposal .

properties

IUPAC Name

2-(4-aminopiperidin-4-yl)acetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c8-7(5-6(10)11)1-3-9-4-2-7;;/h9H,1-5,8H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUKYFMKVSWZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC(=O)O)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
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2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
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2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
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2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
Reactant of Route 5
2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride
Reactant of Route 6
2-(4-Aminopiperidin-4-yl)acetic acid dihydrochloride

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